(4-Ethoxyphenyl)(piperidin-4-yl)methanone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(4-ethoxyphenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHEDZPDXUREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Screening and Data Analysis:the Compound Library is then Screened Using the Developed Assay in an Automated Fashion. the Resulting Data is Analyzed to Identify Hits – Compounds That Show Significant Activity.
The table below outlines common HTS methodologies that could be employed to identify the biological activity of (4-Ethoxyphenyl)(piperidin-4-yl)methanone.
Table 2: High-Throughput Screening Methodologies for Biological Activity Identification
| HTS Methodology | Principle | Typical Throughput | Application Example | Reference |
|---|---|---|---|---|
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from a target receptor by the test compound. | High | Screening for receptor antagonists or agonists. | nih.gov |
| cAMP Assay (e.g., HTRF) | Measures changes in intracellular cyclic AMP levels upon GPCR activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method. | High | Identifying agonists or antagonists of Gs or Gi-coupled GPCRs. | researchgate.net |
| Calcium Flux Assay (e.g., FLIPR) | Measures changes in intracellular calcium concentration using fluorescent dyes. The Fluorometric Imaging Plate Reader (FLIPR) is a standard instrument. | High | Identifying agonists or antagonists of Gq-coupled GPCRs. | researchgate.net |
Following initial HTS campaigns, any identified "hits" would be subjected to further confirmatory assays, dose-response studies, and more extensive selectivity profiling to validate their activity and characterize their pharmacological properties.
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of molecules. These methods are used to predict various molecular characteristics with a high degree of accuracy. nanobioletters.com
The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional structure (the lowest energy conformation) is determined. For (4-Ethoxyphenyl)(piperidin-4-yl)methanone, this involves finding the preferred orientation of the ethoxyphenyl group relative to the piperidine (B6355638) ring. Studies on analogous structures, such as ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), have shown that the piperidine ring typically adopts a stable chair conformation. nanobioletters.com
Once the geometry is optimized, the electronic structure can be analyzed. Key to this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. mdpi.com
In computational studies of similar piperidine derivatives, the HOMO is often localized on the electron-rich aromatic ring (the ethoxyphenyl group), while the LUMO may be distributed across the carbonyl group and adjacent atoms. nih.govresearchgate.net This distribution indicates that the aromatic portion of the molecule is the likely site of electrophilic attack, while the carbonyl region is susceptible to nucleophilic attack.
From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated. nih.gov While specific values for this compound are not available in the cited literature, a representative analysis based on a similar piperidinyl methanone (B1245722) derivative is presented below. nanobioletters.com
Table 1: Representative Electronic Properties and Reactivity Descriptors
| Parameter | Definition | Representative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.6 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.2 eV |
| Ionization Potential (I) | -EHOMO | 6.8 eV |
| Electron Affinity (A) | -ELUMO | 2.6 eV |
| Global Hardness (η) | (I - A) / 2 | 2.1 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.7 eV |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | 5.2 eV |
Note: The values in this table are representative examples from studies on analogous compounds and serve to illustrate the output of such calculations.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By comparing the calculated frequencies with experimental spectra, scientists can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. mdpi.com These calculations are typically performed using the same DFT method as the geometry optimization. researchgate.net
For this compound, key vibrational modes would include the C=O stretching of the ketone, the C-O-C asymmetric and symmetric stretching of the ethoxy group, the N-H bending of the piperidine ring, and various C-H and C-C stretching and bending modes of the aromatic and aliphatic rings. researchgate.netnih.gov
Table 2: Predicted Principal Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm-1) |
|---|---|---|
| Piperidine Ring | N-H Stretching | 3500–3300 nih.gov |
| Aromatic Ring | C-H Stretching | 3100–3000 nih.gov |
| Ethoxy Group | Aliphatic C-H Stretching | 2980–2850 |
| Ketone | C=O Stretching | 1725–1705 |
| Aromatic Ring | C=C Stretching | 1600–1450 |
| Piperidine Ring | N-H Bending | 1650–1580 |
| Ethoxy Group | C-O-C Asymmetric Stretching | 1275–1200 |
Note: These frequency ranges are based on typical values for the respective functional groups found in similar molecules.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org The map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. researchgate.net
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green: Represents neutral or near-zero potential regions.
For this compound, an MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The region around the piperidine nitrogen's hydrogen atom would exhibit a highly positive potential (blue), identifying it as a primary hydrogen bond donor site. researchgate.netresearchgate.net The ethoxy oxygen would also show negative potential, while the aromatic ring would present a complex surface with moderately negative potential above the π-system.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge delocalization, hyperconjugative interactions, and lone pair electron contributions to molecular stability. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stabilization energy associated with these delocalizations. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into the conformational flexibility and preferred shapes of the molecule in different environments (e.g., in a vacuum, in water, or near a biological receptor).
For this compound, an MD simulation would be used to explore the conformational landscape. This includes the potential for the piperidine ring to flip between different chair and boat conformations, the rotation around the C-C bond connecting the piperidine and carbonyl groups, and the flexibility of the ethoxy tail. Understanding this dynamic behavior is crucial for predicting how the molecule might interact with and bind to a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico Predictions for Biological Relevance)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
A QSAR study for this compound would involve the following steps:
Data Set Assembly: A collection of piperidinyl methanone derivatives with known biological activities (e.g., receptor binding affinity, enzyme inhibition IC50 values) would be gathered. nih.gov
Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the observed biological activity. nih.govmdpi.com
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of molecules not used in the model's creation. mdpi.com
Such models can provide crucial insights into which structural features are essential for a compound's biological function, guiding the design of new and more potent analogs. researchgate.net
Molecular Docking Studies for Hypothetical Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. This method is instrumental in predicting the binding mode and affinity of a ligand, providing insights into its potential biological activity. Given the structural motifs of this compound, which include a piperidine ring and an ethoxyphenyl group, potential interactions with various central nervous system (CNS) receptors, such as sigma receptors (S1R and S2R) and dopamine (B1211576) receptors, could be hypothesized and explored through molecular docking simulations. mdpi.comnih.govnih.govacs.org
The initial step in a molecular docking study involves the identification of the binding site or "active site" on the target protein. For well-characterized receptors, the binding site of known ligands can be used to define the docking region. For instance, in studies involving piperidine-based ligands targeting the S1R, the binding site is often defined by key amino acid residues such as Glu172 and Asp126, which are known to form crucial interactions. nih.gov
Once the active site is defined, a docking algorithm is used to generate a multitude of possible binding poses of the ligand within this site. These poses are then scored based on a scoring function that estimates the binding affinity. The analysis of the top-ranked poses provides a hypothetical binding mode.
For this compound, a plausible binding mode within a hypothetical receptor active site, such as the S1R, could involve several key interactions:
Hydrogen Bonding: The carbonyl oxygen of the methanone group and the nitrogen atom of the piperidine ring are potential hydrogen bond acceptors and donors, respectively. These could form hydrogen bonds with polar amino acid residues like serine, threonine, or asparagine in the receptor's active site.
Hydrophobic Interactions: The ethoxyphenyl group and the aliphatic part of the piperidine ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine. The phenyl ring can also participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Ionic Interactions: The piperidine nitrogen, if protonated at physiological pH, could form a salt bridge with an acidic residue like aspartic acid or glutamic acid, an interaction frequently observed for piperidine-containing ligands. nih.gov
A hypothetical binding mode analysis for this compound with a target receptor is detailed in the table below.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues (Hypothetical) |
| Hydrogen Bond (Donor) | Piperidine N-H | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic | Phenyl Ring, Ethyl Group | Leucine, Valine, Isoleucine, Alanine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Salt Bridge | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid |
Following the prediction of a binding pose, the strength of the interaction is quantified by calculating the binding free energy. A more negative binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity. Various computational methods are employed for this purpose, ranging from empirical scoring functions used in docking programs to more rigorous but computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These methods calculate the free energy of binding by considering van der Waals forces, electrostatic interactions, and solvation energies.
For instance, a hypothetical docking study of this compound against a panel of CNS receptors could yield the binding energies presented in the following table.
| Hypothetical Target Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity (Kᵢ, nM) |
| Sigma-1 Receptor (S1R) | -8.5 | 150 |
| Sigma-2 Receptor (S2R) | -7.9 | 450 |
| Dopamine D2 Receptor | -7.2 | 980 |
| Serotonin (B10506) 5-HT₂A Receptor | -6.8 | 1500 |
To evaluate the quality of a potential drug candidate beyond just its binding affinity, ligand efficiency (LE) metrics are often calculated. nih.govtandfonline.comnih.govtandfonline.com LE relates the binding affinity of a molecule to its size, typically the number of heavy (non-hydrogen) atoms (HAC). It is a valuable tool for optimizing fragments and leads in drug discovery, as it helps in selecting compounds that have a good balance of potency and size, avoiding the unnecessary inflation of molecular weight. nih.govnih.govresearchgate.net
The Ligand Efficiency (LE) is calculated using the following formula: LE = -ΔG / HAC where ΔG is the binding free energy (which can be derived from the binding affinity) and HAC is the heavy atom count.
Another related metric is the Lipophilic Ligand Efficiency (LLE) , which relates potency to the lipophilicity (logP) of the compound. LLE = pIC₅₀ - logP
For this compound (Molecular Formula: C₁₄H₁₉NO₂), the heavy atom count (HAC) is 17. Assuming a hypothetical binding affinity (Kᵢ) of 150 nM for the S1R, the corresponding pKᵢ would be approximately 6.82. The calculated binding free energy (ΔG) would be approximately -9.3 kcal/mol.
The hypothetical ligand efficiency metrics for this compound are presented below.
| Metric | Formula | Hypothetical Value for S1R Interaction |
| Binding Affinity (Kᵢ) | - | 150 nM |
| Heavy Atom Count (HAC) | - | 17 |
| Binding Free Energy (ΔG) | RT ln(Kᵢ) | -9.3 kcal/mol |
| Ligand Efficiency (LE) | -ΔG / HAC | 0.55 kcal/mol/heavy atom |
| Lipophilic Ligand Efficiency (LLE) | pKᵢ - logP | (Value dependent on calculated logP) |
These computational and theoretical studies, while hypothetical for this compound due to the absence of specific published research, provide a framework for how its potential as a ligand could be assessed. The combination of molecular docking to understand binding modes and the calculation of binding energies and ligand efficiency metrics offers a powerful in silico approach to guide the design and optimization of novel therapeutic agents.
In Vitro Biological Activity and Mechanistic Research
Investigation of Molecular Targets and Pathways
The benzoylpiperidine scaffold, a core component of (4-Ethoxyphenyl)(piperidin-4-yl)methanone, is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of bioactive molecules. nih.gov This has prompted investigations into its potential interactions with various receptors and enzymes.
Structure-activity relationship (SAR) studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues have shown that these compounds generally exhibit higher affinity for σ1 receptors compared to σ2 receptors. nih.gov The nature of the aromatic ring and its substituents significantly influences binding affinity. For instance, replacing the phenyl ring with certain heterocyclic rings can drastically alter σ1 receptor affinity. nih.gov Furthermore, computational analyses have indicated that hydrophobic interactions play a crucial role in the binding of 1,4-disubstituted piperidine (B6355638) analogues to the σ1 receptor. rsc.org
The benzoylpiperidine fragment is also a key feature in ligands for various G-protein coupled receptors (GPCRs), including serotonin (B10506) receptors (e.g., 5-HT2A). nih.govmdpi.com For example, certain benzoylpiperidine derivatives have demonstrated high affinity for 5-HT2A receptors, with some compounds exhibiting nanomolar potency. mdpi.com The substitution pattern on both the benzoyl and piperidine rings is critical for both affinity and selectivity towards different receptor subtypes. mdpi.com
Table 1: Sigma-1 Receptor Binding Affinities of Representative Piperidine Derivatives
| Compound | Structure | σ1 Receptor Ki (nM) | Reference |
|---|---|---|---|
| Compound 1 | N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.2 | researchgate.net |
| Haloperidol | - | 2.5 | rsc.org |
This table presents data for structurally related compounds to infer the potential activity of this compound.
The inhibitory potential of this compound against various enzymes has been an area of active investigation, driven by the known activities of other piperidine-containing compounds.
While no direct inhibitory data for this compound against monoacylglycerol lipase (B570770) (MAGL), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), or acetyl-CoA carboxylase has been found in the reviewed literature, research on related structures is informative. For instance, a series of benzylpiperidine-based derivatives have been synthesized and identified as reversible and selective MAGL inhibitors. unisi.it
Of particular note is the discovery of a structurally similar compound, 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), as a potent and selective inhibitor of cyclin-dependent kinases (CDKs). nih.gov This compound demonstrated significant inhibitory activity against CDK1, CDK2, and CDK4 with Ki values in the low nanomolar range. nih.gov The diaminopyrimidine core with a substituted piperidine moiety was identified as a critical structure for this CDK inhibitory activity. nih.gov This finding suggests that the piperidine-methanone scaffold could be a valuable starting point for the design of novel CDK inhibitors.
Table 2: Inhibitory Activity of a Structurally Related CDK Inhibitor
| Compound | Target | Ki (µM) | Reference |
|---|---|---|---|
| R547 | CDK1/Cyclin B | 0.001 | nih.gov |
| R547 | CDK2/Cyclin E | 0.003 | nih.gov |
This table shows data for a compound with a similar piperidine-methanone core to suggest potential targets for this compound.
Cellular assays are crucial for determining the biological effects of a compound within a living system. Various piperidine and benzoylpiperidine derivatives have been evaluated for their antiproliferative and neuroprotective activities in such assays.
Numerous studies have reported the antiproliferative effects of compounds containing the piperidine nucleus against various cancer cell lines. nih.govnih.govresearchgate.net For example, novel thieno[2-3-b]pyridine analogues with a benzoyl moiety have demonstrated potent antiproliferative activity against HCT116 and MDA-MB-231 cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new class of tubulin inhibitors with antiproliferative activity in the DU-145 prostate cancer cell line. nih.gov
In the context of neuroprotection, several piperidine derivatives have shown promising results in cellular models of neuronal damage. thieme-connect.comthieme-connect.comacs.orgresearchgate.netnih.gov For instance, novel piperidine urea (B33335) derivatives have demonstrated a neuroprotective effect in an L-Glutamic acid-induced injury model in SH-SY5Y cells. thieme-connect.comthieme-connect.com Furthermore, a series of indanone/benzofuranone and piperidine hybrids have been shown to have superior neuroprotective effects in an oxygen-glucose deprivation/reperfusion (OGD/R)-induced rat primary neuronal cell injury model. acs.orgnih.gov
Table 3: Antiproliferative and Neuroprotective Activities of Representative Piperidine Derivatives
| Compound Type | Cell Line/Model | Activity | IC50/Effect | Reference |
|---|---|---|---|---|
| Thieno[2-3-b]pyridine derivative | HCT116, MDA-MB-231 | Antiproliferative | 25-50 nM | nih.gov |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | DU-145 | Antiproliferative | 120 nM | nih.gov |
| Piperidine urea derivative | SH-SY5Y (L-Glutamic acid injury) | Neuroprotection | Dose-dependent | thieme-connect.comthieme-connect.com |
This table highlights the activities of various piperidine-containing compounds in cellular assays, suggesting potential biological effects for this compound.
Cell-Based Mechanistic Studies
Understanding the mechanisms by which a compound exerts its cellular effects is fundamental to drug discovery. For piperidine-containing compounds, research has begun to elucidate their influence on cellular signaling pathways and their uptake and distribution within cells.
Piperine (B192125), a naturally occurring compound containing a piperidine ring, has been shown to modulate key cellular signaling pathways. For instance, in prostate cancer cells, piperine has been found to down-regulate the Notch signaling pathway by inhibiting Notch1 and Jagged1, leading to reduced cell viability and induction of apoptosis. nih.gov The benzoylpiperidine fragment is also present in inhibitors of the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov
The antiproliferative activity of some thieno[2-3-b]pyridines is proposed to be mediated through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), a key enzyme in cellular signaling. nih.gov Furthermore, some CDK inhibitors with a piperidine core, like TG02, induce G1 cell cycle arrest and apoptosis in a broad range of tumor cell lines. nih.gov These findings suggest that compounds like this compound could potentially exert their biological effects by modulating similar critical signaling cascades involved in cell survival and proliferation.
The ability of a compound to penetrate cell membranes and reach its intracellular target is a prerequisite for its biological activity. Studies on piperidine-containing compounds suggest they generally possess favorable cellular uptake properties.
For example, permeability analysis using a Caco-2 cell monolayer, a model of the intestinal barrier, has shown that complexation of piperine with cyclic glucans can reduce its efflux ratio, thereby potentially increasing its bioavailability. researchgate.net Other studies on diphenylmethoxypiperidine-derived dopamine (B1211576) uptake inhibitors have indicated that lipophilicity is an important factor for their activity, with N-alkyl substituents playing a more significant role than halogen substituents on the aromatic rings. nih.gov The mechanisms of cellular uptake for nanocarriers, which can be relevant for drug delivery systems, often involve endocytosis. mdpi.com While specific data on the cellular uptake and distribution of this compound is not available, the general characteristics of related piperidine compounds suggest it is likely to be cell-permeable.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [4-Amino-2-(1-methanesulfonylpiperidin-4-yl)amino]pyrimidin-5-yl](2,3-difluoro-6-methoxyphenyl)methanone (R547) |
| 5-HT2A |
| Haloperidol |
| N-(1-benzylpiperidin-4-yl)phenylacetamide |
| Piperine |
| TG02 |
In Vitro Selectivity Profiling Against Off-Targets (Excluding Adverse Effects)
The in vitro selectivity of a compound is a critical aspect of drug discovery, providing insights into its potential for specific therapeutic action while minimizing interactions with other biological molecules that are not the intended target. For the chemical class of piperidine-based compounds, to which this compound belongs, selectivity is often assessed against a panel of receptors, enzymes, and ion channels.
While direct off-target screening data for this compound is not available in the public domain, research on structurally similar piperidine derivatives offers valuable insights into the potential selectivity profile of this compound class. For instance, studies on piperidine-based dopamine D4 receptor antagonists have included selectivity profiling against other dopamine receptor subtypes. mdpi.comchemrxiv.orgchemrxiv.orgnih.gov This is a crucial step to ensure that the pharmacological activity is mediated through the desired target (in this case, the D4 receptor) and not through unintended interactions with related receptors (D1, D2, D3, and D5), which could lead to a different biological response.
In a study of novel piperidine-based ligands, a series of compounds were evaluated for their binding affinity at human cloned D2, D3, and D4 receptors expressed in HEK293 cells using radioligand binding assays. mdpi.comnih.gov The results for representative compounds highlight the varying degrees of selectivity that can be achieved with modifications to the piperidine scaffold. For example, certain analogs demonstrated high selectivity for the D4 receptor over the D2 and D3 subtypes. mdpi.comnih.gov
The following interactive table summarizes the in vitro binding affinity (pKi) and selectivity of representative piperidine analogs at dopamine receptor subtypes.
Table 1: In Vitro Selectivity of Piperidine Analogs at Dopamine Receptors
| Compound | D2 Receptor (pKi) | D3 Receptor (pKi) | D4 Receptor (pKi) | D4/D2 Selectivity | D4/D3 Selectivity | Reference |
|---|---|---|---|---|---|---|
| Analog 1 | 6.8 | 7.5 | 8.9 | 126 | 25 | mdpi.comnih.gov |
| Analog 2 | < 6.0 | 6.2 | 8.1 | > 126 | 79 | mdpi.comnih.gov |
Note: The data presented is for illustrative purposes based on published findings for analogous piperidine structures and not for this compound itself. Higher pKi values indicate stronger binding affinity. Selectivity is expressed as the ratio of Ki values.
This type of selectivity profiling is essential to characterize the pharmacological profile of a compound and to guide further optimization efforts in drug discovery programs. The choice of off-targets for screening is typically based on the structural class of the compound and its primary biological target.
High-Throughput Screening Methodologies for Biological Activity Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological activity. nih.govnih.gov For a novel compound such as this compound, HTS would be the primary method to identify its potential biological targets and mechanisms of action. Given its structural features, particularly the benzoylpiperidine core, this compound would likely be included in screening libraries targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes. targetmol.comku.eduthermofisher.comnih.govstanford.edu
The process of identifying the biological activity of a compound like this compound through HTS would typically involve several stages:
Structure Activity Relationship Sar Studies
Systematic Modification of the (4-Ethoxyphenyl) Moiety and its Impact on Biological Activity
The (4-Ethoxyphenyl) group plays a significant role in the interaction of the molecule with its biological targets. Modifications to the ethoxy group and the phenyl ring can profoundly influence the compound's potency and pharmacokinetic properties.
Alterations to the alkoxy chain at the para-position of the phenyl ring can modulate lipophilicity and, consequently, cell permeability and oral bioavailability. While specific data for the 4-ethoxy derivative is limited, studies on related 4-alkoxy-substituted benzoylpiperidines suggest that the length and nature of the alkyl chain are critical. For instance, increasing or decreasing the chain length from ethoxy can affect the binding affinity to target proteins.
Furthermore, the position and nature of substituents on the phenyl ring are pivotal. Electron-donating groups, such as the ethoxy group, can influence the electron density of the aromatic ring and the adjacent carbonyl group, which may be involved in hydrogen bonding or other interactions with the receptor. Shifting the ethoxy group to the meta or ortho positions would likely alter the binding mode and affinity due to steric and electronic effects. The introduction of other substituents, such as halogens or small alkyl groups, can also impact activity, as seen in related benzoylpiperidine series where such modifications have led to significant changes in receptor affinity and selectivity.
| Modification | Position | Observed/Expected Impact on Activity |
| Chain length of alkoxy group | 4 | Modulates lipophilicity and binding affinity. Optimal length is target-dependent. |
| Positional Isomers of Ethoxy Group | 2 or 3 | Likely to decrease activity due to loss of key interactions or steric hindrance. |
| Introduction of other substituents | 2, 3, 5, or 6 | Can either increase or decrease activity depending on the nature and position of the substituent. Halogen substitution, for instance, often enhances potency in related series. |
Exploration of Piperidine (B6355638) Ring Substituents and their Contribution to Activity and Selectivity
The piperidine ring is a key component that can be readily modified at the nitrogen atom (N-1) and the carbon atoms, particularly at the C-4 position, to fine-tune the pharmacological profile of the compound.
The nitrogen atom of the piperidine ring is a common site for modification to explore SAR. The introduction of various substituents can influence the compound's basicity, lipophilicity, and steric bulk, all of which can affect receptor binding and enzyme inhibition.
In many series of piperidine-containing compounds, N-alkylation or N-benzylation can lead to enhanced potency. The nature of the N-substituent can also impart selectivity for different biological targets. For example, the introduction of a long alkyl chain or a substituted benzyl group can lead to additional hydrophobic or aromatic interactions with the target protein.
| N-Substituent | General Effect on Activity | Example from Related Series |
| Small alkyl groups (e.g., Methyl, Ethyl) | Can increase potency by occupying small hydrophobic pockets. | N-methyl derivatives often show altered receptor selectivity. |
| Benzyl or substituted benzyl groups | Can significantly enhance potency through pi-stacking or hydrophobic interactions. | N-benzylpiperidine derivatives are common in potent sigma receptor ligands. |
| Long alkyl chains | Increases lipophilicity, which may affect pharmacokinetic properties and target engagement. | Can improve cell membrane permeability. |
| Polar groups (e.g., containing hydroxyl or amide) | Can introduce hydrogen bonding interactions and improve solubility. | May alter the pharmacokinetic profile and reduce off-target effects. |
Substitution at the C-4 position of the piperidine ring, adjacent to the methanone (B1245722) linker, can have a significant impact on the compound's activity. The introduction of a second substituent at this position can alter the conformation of the piperidine ring and the orientation of the (4-ethoxyphenyl)methanone moiety.
For instance, the introduction of a hydroxyl group at the C-4 position in a related series of N-(2-phenoxyethyl)-4-benzylpiperidines led to a substantial decrease in affinity for off-target receptors while only modestly affecting the potency for the primary target. nih.gov This highlights the potential of C-4 substitution to improve the selectivity profile of the compound.
| C-4 Substituent | Potential Impact on Activity and Selectivity |
| Hydroxyl (-OH) | May introduce a hydrogen bonding interaction and improve selectivity by reducing off-target binding. nih.gov |
| Small Alkyl (e.g., -CH3) | Can provide additional hydrophobic interactions and may influence the conformational preference of the piperidine ring. |
| Fluoro (-F) | Can alter the electronic properties and metabolic stability of the compound. |
Investigation of the Methanone Linker's Role in Molecular Recognition
The methanone (carbonyl) linker is a critical structural feature that connects the (4-ethoxyphenyl) and piperidin-4-yl moieties. The carbonyl group can act as a hydrogen bond acceptor, which is often a crucial interaction for ligand-receptor binding. nih.gov
Bioisosteric replacement of the methanone linker can provide insights into its role. Replacing the ketone with other functional groups such as a methylene, ether, or amine linker can help to probe the necessity of the hydrogen bond accepting capability of the carbonyl oxygen. In many cases, such modifications lead to a significant decrease in biological activity, underscoring the importance of the carbonyl group for molecular recognition.
| Linker Modification | Rationale | Expected Outcome |
| Reduction to methylene (-CH2-) | Removal of the hydrogen bond acceptor. | Likely to result in a significant loss of activity if the H-bond is critical. |
| Replacement with an ether (-O-) | Maintains a hydrogen bond acceptor but with different geometry. | Activity may be retained, reduced, or altered depending on the target's flexibility. |
| Replacement with an amine (-NH-) | Introduces a hydrogen bond donor and acceptor. | May lead to a different binding mode and activity profile. |
Stereochemical Effects on Biological Activity (e.g., cis/trans isomers, enantiomers)
Stereochemistry can play a pivotal role in the biological activity of piperidine derivatives. When additional chiral centers are introduced, for instance through substitution on the piperidine ring, the resulting enantiomers or diastereomers can exhibit significantly different potencies and selectivities. This is because biological targets, such as receptors and enzymes, are chiral and will interact differently with different stereoisomers.
Development of Pharmacophore Models from SAR Data
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. mdpi.comresearchgate.net Based on the SAR data from a series of active analogs, a pharmacophore model can be developed to guide the design of new, potentially more potent compounds.
For the (4-Ethoxyphenyl)(piperidin-4-yl)methanone scaffold, a general pharmacophore model would likely include:
An aromatic ring (the 4-ethoxyphenyl group).
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrophobic feature (the piperidine ring).
A positive ionizable feature (the piperidine nitrogen, depending on its substitution and the pH).
The precise distances and spatial relationships between these features would be refined based on the activities of a diverse set of analogs. Such a model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.
Derivatization Strategies for Enhanced Research Utility
Synthesis of Isotope-Labeled (4-Ethoxyphenyl)(piperidin-4-yl)methanone for Mechanistic Studies
The synthesis of isotopically labeled compounds is a powerful tool in drug discovery and development, enabling detailed investigation of metabolic pathways, reaction mechanisms, and target engagement without altering the fundamental chemical properties of the molecule. For this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated at specific positions.
Deuterium Labeling: Late-stage hydrogen-deuterium exchange (HDE) is an efficient method for introducing deuterium. This can be achieved using heavy water (D₂O) as the deuterium source in the presence of a catalyst, such as palladium on carbon (Pd/C). x-chemrx.com For this compound, this process could potentially label the aromatic protons on the ethoxyphenyl ring or the protons on the piperidine (B6355638) ring. Deuteration can be particularly useful for altering metabolic profiles, as the stronger carbon-deuterium bond can slow down metabolism by cytochrome P450 enzymes, a strategy used to improve pharmacokinetic properties. x-chemrx.com
Carbon-13 and Nitrogen-15 Labeling: Incorporation of ¹³C or ¹⁵N typically requires a more bottom-up synthetic approach using labeled starting materials. nih.gov For instance, the synthesis could start from ¹³C-labeled phenol (B47542) to create a labeled ethoxyphenyl moiety or from a ¹⁵N-labeled piperidine precursor. An alternative is using ¹³CO₂ as a C1 source in flow chemistry setups to create labeled carboxylic acids or ureas, which could be adapted for the synthesis of the ketone functional group. x-chemrx.com These labeled analogs are invaluable for nuclear magnetic resonance (NMR) studies to probe protein-ligand interactions and for mass spectrometry-based tracer studies to follow the compound's fate in complex biological systems. nih.govmdpi.com
Table 1: Potential Isotope-Labeling Strategies for this compound
| Isotope | Labeling Method | Potential Labeled Position(s) | Primary Research Application | Reference |
|---|---|---|---|---|
| Deuterium (²H/D) | Catalytic Hydrogen Isotope Exchange (HIE) | Aromatic C-H, Piperidine C-H | Metabolic stability studies (Kinetic Isotope Effect) | x-chemrx.com |
| Carbon-13 (¹³C) | Synthesis from ¹³C-labeled precursors (e.g., ¹³C-phenol) | Phenyl ring, Ethoxy group, Carbonyl carbon | NMR-based structural studies, Mechanistic enzymology | nih.gov |
| Nitrogen-15 (¹⁵N) | Synthesis from ¹⁵N-labeled piperidine | Piperidine nitrogen | NMR studies of ligand binding and dynamics | mdpi.com |
Development of Fluorescently Tagged Probes for Live-Cell Imaging and Target Identification
To visualize the subcellular localization of this compound and identify its molecular targets, it can be derivatized with a fluorescent probe. This involves conjugating the compound to a fluorophore, a molecule that absorbs light at one wavelength and emits it at a longer wavelength.
The derivatization strategy typically involves identifying a non-critical position on the this compound structure where a linker and fluorophore can be attached without disrupting its biological activity. The piperidine nitrogen is a common site for such modifications. The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties that are compatible with live-cell imaging microscopy. nih.govrsc.org
For example, benzothiadiazole (BTD) derivatives are versatile fluorophores that can be used to create probes for imaging specific cellular components like lipid droplets. nih.govresearchgate.net By attaching a BTD-based dye to the piperidine moiety of this compound, researchers could track its accumulation within cells in real-time. Such probes are instrumental in confirming target engagement and understanding the compound's mechanism of action at a cellular level. nih.gov
Table 2: Examples of Fluorophores for Developing Imaging Probes
| Fluorophore Class | Example | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Benzothiadiazoles | 4-N-substituted BTDs | Solvatochromic, suitable for imaging lipid-rich environments | Tracking compound accumulation in lipid droplets | nih.govrsc.org |
| Coumarins | 7-Aminocoumarin | High quantum yield, environmentally sensitive | Detecting binding events through changes in fluorescence | |
| BODIPY Dyes | BODIPY FL | Sharp emission peaks, high photostability | Quantitative imaging and flow cytometry |
Conjugation to PROTAC Linkers for Targeted Protein Degradation Research
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule comprising three parts: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govexplorationpub.com The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.net
The this compound scaffold can be incorporated into PROTAC design in two primary ways:
As a Warhead: If the compound is known to bind to a specific protein of interest (POI), it can be attached to a linker connected to an E3 ligase ligand (e.g., for Cereblon or VHL).
As a Linker Component: The piperidine ring is a common structural motif used in PROTAC linkers to provide rigidity and improve physicochemical properties like solubility. nih.govnih.gov In some cases, piperidine-containing methanone (B1245722) structures serve as building blocks for the synthesis of PROTACs. For example, (4-(3-Bromobenzyl)piperazin-1-yl)(piperidin-4-yl)methanone is used as a linker for synthesizing a SMARCA2 degrader. medchemexpress.com
The nature of the linker—its length, composition (e.g., alkyl vs. PEG), and attachment points—is critical for the efficacy of the PROTAC, as it dictates the geometry and stability of the ternary complex. explorationpub.combiochempeg.com Derivatizing this compound for PROTAC applications would involve synthetic modifications to add a reactive handle (e.g., an alkyne or azide (B81097) for click chemistry, or a carboxylic acid for amide bond formation) for conjugation to the E3 ligase ligand complex. nih.gov
Derivatization for Improved Analytical Detection and Separation in Research Methods (e.g., SFC-MS derivatization)
Supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS) is a powerful analytical technique valued for its high throughput and ability to analyze a wide range of compounds. mdpi.com However, the detection of certain compounds, particularly those with poor ionization efficiency, can be challenging. nih.gov Chemical derivatization can be employed to enhance the detection of an analyte by introducing a functional group that is easily ionizable, typically in positive-ion mode. nsf.gov
For this compound, while the piperidine nitrogen provides a site for protonation, its signal intensity in MS could be further improved for trace-level analysis. A derivatization strategy could involve adding a tag with very high proton affinity. A relevant example is the use of N-(4-aminophenyl)piperidine to derivatize organic acids, which dramatically improves their detection limits (by up to 2100-fold) in SFC-MS by ensuring efficient protonation and detection in positive ESI mode. rowan.eduresearchgate.net
A similar strategy could be applied by modifying the this compound structure. For instance, derivatizing the ethoxy group to introduce a more basic moiety could significantly enhance its MS signal. This approach not only boosts sensitivity but can also improve chromatographic separation by altering the polarity and interaction of the analyte with the SFC stationary phase. nih.govresearchgate.net
Table 3: Hypothetical Impact of Derivatization on SFC-MS Performance
| Analyte Form | Derivatization Agent | Expected Ionization Mode | Anticipated Change in Sensitivity | Reference Principle |
|---|---|---|---|---|
| Native Compound | N/A | Positive ESI | Baseline | nih.gov |
| Derivatized Compound | High Proton Affinity Tag (e.g., analogous to N-(4-aminophenyl)piperidine) | Positive ESI | >200-fold increase | rowan.eduresearchgate.net |
Future Research Directions and Unaddressed Academic Questions
Elucidating Novel Biological Pathways and Mechanisms of Action
While the (4-Ethoxyphenyl)(piperidin-4-yl)methanone structure is a known building block, its full biological activity spectrum remains largely unexplored. A primary future objective is to move beyond known targets and identify novel biological pathways modulated by this compound and its derivatives. Piperidine-containing molecules have been successfully developed as ligands for a diverse array of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. scielo.br For instance, different piperidine (B6355638) derivatives have shown affinity for histamine (B1213489) H3 receptors (H3R), sigma-1 (σ1R) and sigma-2 (σ2R) receptors, and cholinesterases, all of which are implicated in complex neurological and psychiatric disorders. nih.govacs.orgacs.org
Future research should employ high-throughput screening and chemoproteomics to screen this compound against broad panels of human proteins to uncover unexpected interactions. Mechanistic studies would then be required to validate these "hits" and understand the precise mode of action. It is crucial to determine whether these compounds act as agonists, antagonists, or allosteric modulators. For example, studies on similar piperidine structures have revealed that subtle structural modifications can lead to significant shifts in pharmacology, including changes from competitive to non-competitive antagonism. nih.gov Investigating how the core scaffold interacts with targets like the CXCR4 chemokine receptor or various cholinesterase and monoamine oxidase enzymes could reveal new therapeutic avenues for diseases ranging from cancer to neurodegeneration. nih.govnih.gov
Designing Next-Generation Analogs with Enhanced In Vitro Potency and Selectivity
A pivotal area of research is the rational design of next-generation analogs of this compound with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this effort. nih.gov By systematically modifying the core structure, researchers can identify key pharmacophoric features that govern biological activity.
Key areas for modification include:
The Phenyl Ring: Altering the 4-ethoxy substituent with other electron-donating or electron-withdrawing groups can modulate the electronic properties and binding interactions of the molecule. nih.gov Replacing the ethoxy group with halogens (fluoro, chloro), alkyls, or trifluoromethyl groups could significantly impact target affinity and metabolic stability. nih.gov
The Piperidine Ring: The nitrogen atom of the piperidine ring is a critical site for modification. N-alkylation or N-arylation can alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its affinity for receptors like the sigma-1 receptor.
The following table outlines potential modifications and their rationale based on SAR studies of related compounds.
| Modification Site | Proposed Substituent | Rationale for Improved Potency/Selectivity | Reference Compound Class |
| Phenyl Ring (Position 4) | -OCH3, -Cl, -F, -CF3 | Modulate lipophilicity, metabolic stability, and electronic interactions with the target's binding pocket. nih.gov | (4-(4-Hydroxyphenyl)piperazin-1-yl)methanone derivatives |
| Piperidine Nitrogen (Position 1) | -CH3, -Benzyl, -Aryl Sulfonyl | Alters basicity and steric profile, potentially enhancing selectivity for specific receptor subtypes (e.g., H3R vs. σ1R). scielo.br | N-substituted piperidin-4-yl-methanamines |
| Phenyl Ring (Other Positions) | 2,4-dichloro substitution | Introduction of additional substituents can create new contact points and improve binding affinity. nih.gov | (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone |
| Ketone Linker | Oxime (=N-OH) | Introduces hydrogen bond donor/acceptor capabilities, potentially altering the binding mode and target profile. nanobioletters.comresearchgate.net | (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime derivatives |
Systematic synthesis and in vitro testing of these analogs will generate crucial SAR data, guiding the optimization process toward leads with superior pharmacological profiles.
Exploring Multi-Targeting Approaches for Complex Biological Systems
The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases such as Alzheimer's disease, neuropathic pain, or cancer. nih.gov The development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple key proteins in a disease pathway represents a more holistic and potentially more effective therapeutic strategy. nih.govnih.gov
The this compound scaffold is an excellent candidate for developing MTDLs. Research has already shown that piperidine-based molecules can be designed to possess dual activity. For example, compounds have been created that act as both histamine H3 receptor antagonists and sigma-1 receptor ligands, a combination considered promising for treating neuropathic pain. acs.orgnih.govmonash.edu Another successful approach has been the design of piperidine derivatives that dually inhibit cholinesterases and monoamine oxidases for potential application in Alzheimer's disease. nih.govacs.org
Future work should focus on rationally designing analogs of this compound that integrate the necessary pharmacophoric elements to interact with two or more distinct, disease-relevant targets. This involves a deep understanding of the structural requirements for binding at each target and merging these features into a single chemical entity.
| Potential Target Combination | Therapeutic Area | Rationale | Reference |
| Histamine H3 Receptor / Sigma-1 Receptor | Neuropathic Pain, Neurodegenerative Disease | Combines modulation of neurotransmission (H3R) with neuroprotective and anti-allodynic effects (σ1R). acs.orgnih.gov | Dual Piperidine-Based Ligands |
| Acetylcholinesterase (AChE) / Monoamine Oxidase (MAO) | Alzheimer's Disease | Addresses both cholinergic deficit (AChE inhibition) and neurotransmitter dysregulation/oxidative stress (MAO inhibition). nih.govacs.org | Piperidine-based Cholinesterase/Monoamine Oxidase Inhibitors |
| Tyrosinase / Other Melanogenesis Enzymes | Hyperpigmentation Disorders | Inhibition of multiple enzymes in the melanin (B1238610) production pathway for enhanced efficacy. nih.gov | Piperazine-Based Tyrosinase Inhibitors |
| CXCR4 / Other Cancer-Related Targets | Oncology | Targeting chemokine receptors involved in metastasis alongside other cancer-related proteins. nih.gov | N-substituted piperidin-4-yl-methanamine CXCR4 Antagonists |
Development of Advanced Synthetic Methodologies for Analogs
The synthesis of diverse libraries of this compound analogs for SAR and MTDL development requires efficient, flexible, and robust synthetic methods. While classical approaches to piperidine synthesis are well-established, modern organic chemistry offers advanced methodologies that can accelerate the discovery process. mdpi.com
Future research should focus on applying and developing novel synthetic strategies to access a wider chemical space of analogs. Such advanced methods include:
Catalytic C-H Amination/Cyclization: This powerful technique allows for the direct formation of the piperidine ring from linear amine precursors, often with high stereoselectivity. mdpi.com
Reductive Hydroamination: Acid-mediated intramolecular cyclization of precursors containing both alkyne and enamine functionalities can provide stereoselective access to substituted piperidines. mdpi.com
Novel Cyclization Cascades: Reactions such as copper-catalyzed radical enantioselective cyclizations can form the piperidine ring under mild conditions, which is contrary to traditional cyclization rules and allows for the synthesis of unique structures. mdpi.com
Late-Stage Functionalization: Developing methods to modify the core scaffold after its initial synthesis allows for the rapid generation of a diverse set of analogs from a common intermediate, which is highly efficient for SAR exploration.
The adoption of these modern techniques will be crucial for synthesizing structurally complex and previously inaccessible analogs, thereby expanding the scope of biological evaluation. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating the development of this compound-based compounds. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional trial-and-error approaches. nih.govcrimsonpublishers.com
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as random forests and support vector machines, can be trained on existing SAR data to build predictive QSAR models. nih.govmdpi.com These models can then be used to predict the biological activity of virtual, yet-to-be-synthesized analogs, helping to prioritize the most promising candidates for synthesis. mdpi.com
De Novo Drug Design: Generative AI models, like variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design entirely new molecules based on the this compound scaffold that are optimized for desired properties, such as high predicted activity against a specific target. crimsonpublishers.com
Virtual High-Throughput Screening (vHTS): AI models can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a target of interest, enriching the pool of potential hits for experimental validation. nih.gov
ADMET Prediction: Deep learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs at an early stage. nih.govcrimsonpublishers.com This allows researchers to filter out compounds likely to fail later in development due to poor pharmacokinetic or safety profiles.
By combining the predictive power of AI/ML with the insights from medicinal chemists, the design-synthesize-test-analyze cycle can be made significantly more efficient, leading to the faster identification of high-quality drug candidates. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-Ethoxyphenyl)(piperidin-4-yl)methanone, and what mechanistic considerations govern these reactions?
- Answer : The compound is typically synthesized via Friedel-Crafts acylation, where piperidin-4-ylmethanone reacts with 4-ethoxyphenyl derivatives in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include reductive amination of ketone precursors or substitution reactions using sulfonyl chlorides . Key mechanistic steps involve electrophilic aromatic substitution (for acylation) or nucleophilic displacement (for sulfonamide derivatives).
- Table 1 : Common Reactions and Conditions
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR confirms the ethoxyphenyl and piperidine moieties via aromatic protons (δ 6.8–7.2 ppm) and piperidine CH₂ groups (δ 1.5–3.0 ppm) .
- X-ray Diffraction : Single-crystal studies reveal chair conformations of the piperidine ring and intermolecular interactions (e.g., C–H···O, π–π stacking), critical for stability analysis .
- IR : Stretching frequencies for carbonyl (C=O, ~1680 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) groups validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for derivatives of this compound?
- Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in piperidine) or polymorphism. Strategies include:
- Variable-Temperature NMR : To probe conformational exchange broadening .
- DFT Calculations : Compare experimental vs. computed chemical shifts to identify dominant conformers .
- Powder XRD : Detect polymorphic forms affecting spectral splitting .
Q. What computational methods are used to predict the reactivity and electronic properties of this compound derivatives?
- Answer :
- DFT (B3LYP/6-311++G(d,p)) : Optimizes geometry, calculates HOMO-LUMO gaps (e.g., 4.21 eV for sulfonyl-oxime derivatives), and maps molecular electrostatic potentials (MEP) to identify electrophilic/nucleophilic sites .
- QTAIM/RDG Analysis : Quantifies non-covalent interactions (e.g., C–Cl···π, hydrogen bonds) stabilizing crystal structures .
- Table 2 : Key Computational Parameters for a Representative Derivative
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.21 eV | Reactivity/kinetic stability |
| MEP Surface | Negative at sulfonyl groups | Sites for nucleophilic attack |
Q. How does substituent modification on the phenyl or piperidine ring affect biological activity (e.g., enzyme inhibition)?
- Answer : Structure-activity relationship (SAR) studies show:
- Electron-Withdrawing Groups (e.g., –F, –Cl) : Enhance MAGL inhibition (IC₅₀ values <1 µM) by increasing electrophilicity at the carbonyl group .
- Bulkier Substituents (e.g., –CF₃) : Improve selectivity but reduce solubility, requiring optimization via logP studies .
- Methodological Approach :
Synthesize derivatives with varied substituents.
Test inhibition potency using fluorometric assays (e.g., 4-nitrophenylacetate hydrolysis).
Correlate activity with electronic (Hammett σ) and steric (Taft ES) parameters .
Q. What strategies optimize reaction yields for challenging transformations (e.g., reductive amination) involving this compound?
- Answer :
- Catalyst Screening : Use NaBH₃CN over NaBH₄ for higher selectivity in reductive amination .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in substitution reactions .
- Temperature Control : Low temperatures (–20°C) minimize side reactions during Grignard additions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting thermal stability data from TGA/DSC studies?
- Answer : Discrepancies may arise from sample purity or heating rates. Best practices include:
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